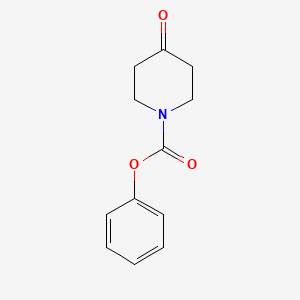

Phenyl 4-oxopiperidine-1-carboxylate

Description

Historical Context of Piperidine (B6355638) Chemistry and its Derivatives

The study of piperidine and its derivatives has a rich history dating back to the 19th century. Piperidine itself, a six-membered nitrogen-containing heterocycle, was first isolated from piperine, the pungent compound in black pepper. Early research focused on the isolation and characterization of naturally occurring piperidine alkaloids. A significant breakthrough in piperidine chemistry was the development of methods for its synthesis, most notably the hydrogenation of pyridine (B92270). This process allowed for the large-scale production of the piperidine core, paving the way for the synthesis of a vast array of derivatives.

Over the decades, the focus of piperidine chemistry has shifted from isolation to the development of novel synthetic methodologies to introduce various functional groups onto the piperidine ring. This has been driven by the discovery that the piperidine motif is a common feature in many biologically active compounds and pharmaceuticals. The exploration of piperidine derivatives has led to significant advancements in medicinal chemistry and materials science.

Structural Significance within the Oxopiperidine Class

Phenyl 4-oxopiperidine-1-carboxylate belongs to the oxopiperidine class of compounds, which are characterized by a piperidine ring bearing one or more carbonyl groups. The presence of the ketone at the 4-position of the piperidine ring in this specific molecule introduces several key structural features. The carbonyl group influences the conformation of the six-membered ring and provides a reactive site for various chemical transformations.

Interactive Data Table: Inferred Structural Properties of this compound

| Property | Value |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| Piperidine Ring Conformation | Likely Chair |

| Key Functional Groups | Ketone, Phenyl Carbamate (B1207046), Tertiary Amine |

Overview of its Role in Organic Synthesis Research

While specific, in-depth research articles detailing the extensive use of this compound as a synthetic intermediate are not widespread, its structural motifs suggest a valuable role as a building block in organic synthesis. The 4-oxopiperidine core is a common precursor in the synthesis of various pharmaceutical agents.

The ketone functionality at the 4-position can serve as a handle for a variety of chemical transformations. For instance, it can undergo nucleophilic addition reactions, be converted to an amine via reductive amination, or participate in condensation reactions to form more complex heterocyclic systems. The phenyl carbamate group on the nitrogen atom can act as a protecting group, which can be removed under specific conditions to allow for further functionalization of the nitrogen.

Research on analogous structures, such as other N-substituted 4-oxopiperidines, highlights the synthetic utility of this class of compounds. For example, derivatives of 4-oxopiperidine are key intermediates in the synthesis of potent analgesics. The synthesis of compounds like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate often starts from a protected 4-piperidone (B1582916) derivative, underscoring the importance of this structural framework in medicinal chemistry. nih.gov

Interactive Data Table: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Reduction of Ketone | NaBH4, Methanol (B129727) | Phenyl 4-hydroxypiperidine-1-carboxylate |

| Reductive Amination | Amine, NaBH(OAc)3 | N-substituted Phenyl 4-aminopiperidine-1-carboxylate |

| Wittig Reaction | Phosphonium ylide | Phenyl 4-methylenepiperidine-1-carboxylate |

| Removal of Phenylcarbamate | Hydrolysis (acidic or basic) | 4-Oxopiperidine |

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

phenyl 4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C12H13NO3/c14-10-6-8-13(9-7-10)12(15)16-11-4-2-1-3-5-11/h1-5H,6-9H2 |

InChI Key |

GAHCFHFEQNHEFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 4 Oxopiperidine 1 Carboxylate and Its Analogues

Classical Synthetic Approaches

Classical methods for the synthesis of the 4-oxopiperidine ring have long been established and continue to be relevant. These strategies often involve multi-step sequences and rely on fundamental organic reactions such as condensations and cyclizations.

Multi-Step Synthesis Strategies

Multi-step syntheses are common for constructing functionalized piperidine (B6355638) rings, often starting from readily available precursors. An efficient synthesis of a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has been developed starting from 1-benzylpiperidin-4-one. researchgate.net This multi-step process involves an optimized Strecker-type condensation, hydrolysis, and subsequent acylation and debenzylation. researchgate.net Another example is the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate for protein tyrosine kinase Jak3 inhibitors. researchgate.net This process begins with 4-methylpyridinium and proceeds through a series of steps including N-benzylation, reduction, oxidation, debenzylation, and finally acylation to yield the target product. researchgate.net

Flow chemistry has also been applied to the multi-step synthesis of natural products containing piperidine rings, demonstrating the potential for automation and increased efficiency in these complex sequences. syrris.jp Such continuous flow processes can combine multiple synthetic steps into a single sequence, significantly reducing manual handling and reaction times. syrris.jp

| Starting Material | Key Steps | Final Product Analogue | Overall Yield |

| 1-Benzylpiperidin-4-one | Strecker condensation, Hydrolysis, Acylation, Debenzylation | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | ~25-32% (over 5 steps) |

| 4-Methylpyridinium | N-benzylation, Reduction, Oxidation, Debenzylation, Acylation | tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | 80.2% |

Condensation Reactions in Piperidine Ring Formation

Condensation reactions are fundamental to the formation of the piperidine ring. The Mannich condensation, for instance, is a well-established method for synthesizing 4-piperidones. This reaction typically involves the condensation of a substituted aromatic aldehyde, an amine, and a ketone. chemrevlett.com

Michael addition is another crucial condensation reaction in this context. The synthesis of 4-piperidones can be achieved through the addition of a primary amine to two moles of an α,β-unsaturated carbonyl compound, followed by cyclization. researchgate.net

| Reaction Type | Reactants | Product Type |

| Mannich Condensation | Substituted aromatic aldehyde, Ethyl methyl ketone, Ammonium (B1175870) acetate (B1210297) | Substituted 4-piperidones |

| Michael Addition | Primary amine, α,β-Unsaturated carbonyl compound (2 equiv.) | 4-Piperidone (B1582916) precursor |

Dieckmann Condensation and Related Cyclization Reactions

The Dieckmann condensation is a powerful intramolecular reaction used to form cyclic β-keto esters, and it is a key method for the synthesis of the 4-oxopiperidine ring. researchgate.net This reaction involves the intramolecular cyclization of a diester in the presence of a base. For the synthesis of 4-piperidones, a common strategy involves the Michael addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation of the resulting diester. researchgate.netbeilstein-journals.org

A facile base-mediated intramolecular cyclization, a Dieckmann reaction, of a diester intermediate provides the key piperidin-4-one ester, which can then undergo decarboxylation to afford the desired 4-oxopiperidine. beilstein-journals.org

| Precursor | Reaction | Key Intermediate | Subsequent Steps |

| Diethyl bis(2-carboxyethyl)amine derivative | Dieckmann Condensation | 3-Carbethoxy-4-piperidone derivative | Hydrolysis and Decarboxylation |

| Diester from Michael addition | Dieckmann Condensation | Piperidin-4-one ester | Decarboxylation (Krapcho conditions) |

Modern Synthetic Innovations

More contemporary approaches to the synthesis of 4-oxopiperidine systems often offer improved efficiency, milder reaction conditions, and greater functional group tolerance. These methods include reductive amination protocols and the application of organometallic reagents.

Reductive Amination Protocols for Oxopiperidine Ring Systems

Reductive amination is a versatile and widely used method for the formation of amines, including the cyclic amines that form the piperidine ring. researchgate.net This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. researchgate.netharvard.edu The reductive amination of 1,5-dicarbonyl compounds is a direct route to the formation of the piperidine ring. chim.it

A variety of reducing agents can be employed in reductive amination, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl group. harvard.edu

| Substrate | Amine Source | Reducing Agent | Product | Yield |

| 1,5-Dicarbonyl sugar derivative | Ammonium formate (B1220265) | Sodium cyanoborohydride | Deoxynojirimycin (DNJ) precursor | 73% |

| 1,5-Dicarbonyl sugar derivative | Butyl amine | Sodium cyanoborohydride | N-butyl-DNJ precursor | 77% |

| Benzaldehyde | Aniline (B41778) | Sodium borohydride (B1222165) in glycerol | N-Benzylaniline | 97% |

Organometallic Reagent Applications (e.g., Organolithium, Palladium-catalyzed Reactions)

Organometallic reagents have become indispensable tools in modern organic synthesis, offering novel pathways for the construction of complex molecules like phenyl 4-oxopiperidine-1-carboxylate and its analogues.

Organolithium Reagents: Organolithium compounds are highly reactive nucleophiles and strong bases that can be used in various C-C bond-forming reactions. libretexts.org One application is their addition to pyridinium (B92312) salts, which can lead to the formation of dihydropyridines, precursors to piperidine derivatives. nih.govnih.gov

Palladium-catalyzed Reactions: Palladium catalysis has revolutionized the synthesis of complex organic molecules, including N-heterocycles. Palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the piperidine or precursor rings. nih.govnih.gov For instance, the direct arylation of N-substituted-4-hydroxy-2-pyridones with aryl boronic acids has been achieved under palladium catalysis, providing a route to 3-aryl-4-oxopiperidine precursors. rsc.org

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Yield |

| C-H Arylation | Pd(NO₃)₂ / Ir(ppy)₂(dtbbpy)PF₆ | N-phenyl-2-aminopyridine, [Ph₂I]OTf | Arylated 2-aminopyridine | 94% |

| C-H Arylation | Pd(OAc)₂ | Benzophosphole, 4-Iodotoluene | C2,C3-diarylated benzophosphole | High yields |

| Domino Arylation-Acylation | Palladium catalyst | Enzymatically derived diene, 2-Iodobenzaldehyde | Chiral tetrahydrofluorenone | 14-74% |

Chemoenzymatic Synthesis and Biocatalysis for Asymmetric Transformations

Chemoenzymatic strategies offer a powerful approach for the asymmetric synthesis of chiral piperidine derivatives, including analogues of this compound. These methods leverage the high stereoselectivity of enzymes for key transformations within a multi-step chemical synthesis. Biocatalysis can be employed in several ways, such as the preparation of chiral building blocks, kinetic resolution of racemic mixtures, and desymmetrization of meso compounds.

One common strategy involves the enzymatic desymmetrization of meso-diacetates to produce chiral building blocks. For instance, pig liver esterase (PLE) has been used for the hydrolytic desymmetrization of a meso-diacetate to yield a chiral hydroxy ester with high enantiomeric excess (96% ee). This building block can then be chemically converted into various substituted piperidines. nih.gov Similarly, lipase (B570770) PS has been utilized for the desymmetrization of a cycloheptene (B1346976) meso-diacetate, affording a monoacetate in 95% yield and greater than 97% ee, which serves as a precursor for 4-hydroxypiperidine (B117109) derivatives. nih.gov

Another approach is the use of enzymes for the kinetic resolution of racemic intermediates. For example, monoamine oxidase from Aspergillus niger (MAO-N) can be used for the asymmetric oxidation of an amine to the corresponding imine, which is a key step in the synthesis of some pharmaceuticals. mdpi.com

Furthermore, biocatalysis can be applied to create complex chiral structures through enzymatic C-N and C-C bond formations. nih.gov For example, strictosidine (B192452) synthase has been used in a Pictet-Spengler reaction to produce a single diastereomer of a complex alkaloid precursor. mdpi.com This high degree of stereocontrol is a significant advantage of biocatalytic methods.

These chemoenzymatic approaches provide access to enantiomerically pure piperidine derivatives that are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The stereoselective and enantioselective synthesis of this compound derivatives is crucial for the development of new therapeutic agents, as the biological activity of these compounds is often dependent on their stereochemistry. Various strategies have been developed to control the stereochemistry during the synthesis of substituted piperidines.

A common approach is the use of chiral auxiliaries. For instance, (R)-phenylglycinol can be used as a chiral auxiliary in a Strecker-type reaction to synthesize chiral BCP-α-amino acids. This reaction produces a mixture of diastereomers that can be separated chromatographically, followed by removal of the chiral auxiliary to yield the enantiomerically enriched product. nih.gov

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of piperidine derivatives. Iridium-catalyzed asymmetric allylic substitution has been used to create chiral centers adjacent to a bicyclo[1.1.1]pentane (BCP) core. nih.gov Additionally, chiral Brønsted acids, such as SPINOL-derived phosphoric acid, can catalyze the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines with high enantioselectivity (up to 94% ee). nih.gov

Other stereoselective methods include cascade reactions that form the piperidine ring with high stereocontrol. For example, a cascade reaction involving a 1-aza-Cope rearrangement has been developed for the synthesis of chiral azepines in excellent yields and high stereoselectivities (up to 98% ee and >20:1 dr). researchgate.net Furthermore, the hydrogenation of pyridine (B92270) derivatives using heterogeneous catalysts can be a stereoselective process, leading to the formation of specific piperidine diastereomers. nih.gov

The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry of the final product. These methods provide access to a wide range of enantiomerically pure piperidine derivatives for further investigation in medicinal chemistry.

Protecting Group Strategies in Synthesis

N-Protection with Carbamate (B1207046) Derivatives (e.g., Boc, Cbz)

In the synthesis of this compound and its analogues, the protection of the piperidine nitrogen is a critical step to prevent unwanted side reactions and to direct the reactivity of the molecule. Carbamate derivatives, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are among the most commonly used protecting groups for the nitrogen atom of the piperidine ring.

The Boc group is typically introduced by reacting 4-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. smolecule.com This method is favored for its mild reaction conditions and high yields. smolecule.com For industrial-scale synthesis, the reaction of 4-piperidone hydrochloride with Boc₂O and a base like triethylamine (B128534) in methanol (B129727) can provide quantitative yields. smolecule.com The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions.

The Cbz group is another widely used protecting group for the piperidine nitrogen. It is typically introduced by reacting 4-piperidone with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or sodium bicarbonate. total-synthesis.com The reaction is often carried out in a mixture of an organic solvent and water. total-synthesis.com The Cbz group is stable to acidic and basic conditions but can be removed by hydrogenolysis. total-synthesis.com

Table 1: Comparison of Boc and Cbz Protecting Groups for 4-Piperidone

| Protecting Group | Reagent for Protection | Typical Reaction Conditions for Protection | Method of Deprotection |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine) in an organic solvent (e.g., methanol) | Acidic conditions (e.g., TFA, HCl) dtic.mil |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃) in a solvent mixture (e.g., THF/H₂O) total-synthesis.com | Hydrogenolysis (e.g., H₂, Pd/C) total-synthesis.com |

Deprotection Methodologies and their Influence on Downstream Synthesis

The removal of the nitrogen protecting group is a crucial step in the synthesis of many piperidine-based compounds, as it allows for further functionalization of the nitrogen atom. The choice of deprotection method is critical as it must be effective in removing the protecting group without affecting other sensitive functional groups in the molecule.

For the Boc group, deprotection is typically achieved under acidic conditions. A common reagent for this purpose is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). reddit.com Another effective method is the use of 4M hydrochloric acid (HCl) in dioxane, which has been shown to be an efficient system for Boc deprotection. dtic.mil The choice of acid and solvent can influence the outcome of the reaction, and conditions should be optimized to ensure complete deprotection and minimize side reactions.

The Cbz group is most commonly removed by hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C). total-synthesis.com This method is generally mild and selective. An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate in the presence of a palladium catalyst. For substrates with functionalities sensitive to standard hydrogenolysis, other deprotection methods have been developed. For example, a combination of sodium borohydride (NaBH₄) and catalytic Pd-C in methanol has been reported as a rapid and user-friendly method for Cbz deprotection. researchgate.net Another approach involves the use of aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers good functional group tolerance. organic-chemistry.org

Optimization of Reaction Conditions for Synthesis

Solvent Effects and Reaction Media on Yield and Selectivity

The choice of solvent and reaction medium can have a profound impact on the yield and selectivity of the synthesis of this compound and its derivatives. The solvent can influence the solubility of reactants, the rate of reaction, and the position of chemical equilibria.

In the synthesis of N-arylpiperidines, the reaction medium can affect the efficiency of the reaction. For instance, in a one-pot synthesis of pyridinium salts, which are precursors to N-arylpiperidines, the use of acetic acid at 70 °C was found to be effective for the ring-closing step. chemistryviews.org The polarity and coordinating ability of the solvent can also play a role. For example, in the deprotection of N-Boc groups, solvents like methanol and trifluoroethanol have been found to be optimal, although a range of solvents with different polarities can be used. acs.org

In some cases, the use of aqueous media can be beneficial. For example, in aza-Diels-Alder reactions to form piperidine-based heterocycles, a saturated ammonium chloride solution has been used as the reaction medium. nih.gov It was observed that the reaction conversion was sensitive to the reaction vessel size, suggesting that factors like headspace and surface area can influence the reaction outcome in this system. nih.gov The addition of a co-solvent like acetonitrile (B52724) did not improve the conversion in this particular case. nih.gov

The optimization of solvent and reaction conditions is often an empirical process. A systematic study of different solvents and solvent mixtures is typically required to identify the optimal conditions for a specific transformation. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts and ensuring the reaction proceeds with the desired selectivity.

Catalyst Selection and Loading in Preparative Chemistry

The choice of catalyst is a critical factor that dictates the pathway and efficiency of the synthesis of 4-oxopiperidine structures. Both heterogeneous and homogeneous catalysts are employed, with the selection depending on the specific transformation, such as pyridine ring saturation or multi-component condensation reactions. researchgate.netajchem-a.com

Heterogeneous catalysts are frequently preferred for their stability, reusability, and ease of separation from the reaction mixture. nih.govresearchgate.net Noble metal catalysts, including palladium, platinum, rhodium, and ruthenium supported on carbon (e.g., 10% Pd/C) or other materials, are widely used for the hydrogenation of pyridine rings to form the piperidine core. researchgate.netorganic-chemistry.orgnih.gov For instance, a rhodium-on-carbon (Rh/C) catalyst has been used for the complete hydrogenation of pyridines. organic-chemistry.org Bimetallic palladium-based nanoparticles have also demonstrated high activity, achieving 99% conversion of pyridine under specific conditions. researchgate.net Beyond noble metals, heterogeneous catalysts based on nickel and cobalt have also been developed for efficient pyridine hydrogenation. nih.gov Lewis acids like zinc chloride (ZnCl2) have been used to catalyze aza-Diels-Alder reactions to form piperidine rings, though these can require stoichiometric amounts. dur.ac.uk In some multi-component syntheses, such as the Mannich reaction, diaryliodonium salts have been investigated as recyclable Lewis acid catalysts. rsc.org

Homogeneous catalysts, including organocatalysts and organometallic complexes, offer high selectivity under mild conditions. For instance, a catalytic amount of pyridine has been used to facilitate base-catalyzed arylsulfonation in the synthesis of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones. nih.gov In Strecker-type syntheses, acetic acid has proven to be a superior acid catalyst compared to others like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for producing anilino-nitrile intermediates. researchgate.net For asymmetric syntheses, chiral rhodium-based Lewis acid catalysts have been employed at very low loadings (as low as 0.5 mol%) for three-component Mannich reactions. acs.orgamericanelements.com

Catalyst loading is another crucial parameter. While some reactions require stoichiometric amounts of a promoter, many modern catalytic systems aim for low loadings. dur.ac.uk For example, enantioselective synthesis of 2-aryl piperidines has been achieved with a 5 mol% catalyst loading. nih.gov In a three-component Mannich reaction, rhodium-based catalysts have been effective at loadings of just 0.5 mol%. americanelements.com For hydrogenations, standard loadings such as 10% Pd/C are common. researchgate.netnih.gov

| Catalyst | Catalyst Type | Reaction Type | Substrate Example | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Heterogeneous | Hydrogenation / Debenzylation | Pyridine / Benzyl-protected piperidine | researchgate.netresearchgate.netnih.gov |

| Rhodium on Carbon (Rh/C) | Heterogeneous | Hydrogenation | Pyridine | organic-chemistry.org |

| Ruthenium / Nickel Silicide | Heterogeneous | Hydrogenation | Multi-substituted pyridines | nih.gov |

| Pd-Ag / Pd-Cu Bimetallic Nanoparticles | Heterogeneous | Hydrogenation | Pyridine | researchgate.net |

| Acetic Acid | Homogeneous (Acid) | Strecker-type Condensation | 1-benzylpiperidin-4-one | researchgate.net |

| Pyridine | Homogeneous (Base) | Arylsulfonation | N-unsubstituted piperidones | nih.gov |

| Chiral Rhodium Complex | Homogeneous | Asymmetric Mannich Reaction | Aldehydes, Amines | acs.orgamericanelements.com |

Temperature and Pressure Optimization in Reaction Efficiency

Temperature and pressure are fundamental parameters that significantly influence reaction rates, selectivity, and yield in the synthesis of piperidone analogues. The saturation of the aromatic pyridine ring, a common route to the piperidine core, typically necessitates harsh conditions, including high temperatures and pressures. thalesnano.com

Hydrogenation reactions often require elevated conditions to overcome the aromatic stability of the pyridine ring. For example, syntheses using nickel catalysts may be performed at temperatures between 170-200°C. thalesnano.com However, advancements in catalysis have enabled these reactions under milder conditions. Using a 10% Rh/C catalyst, complete hydrogenation of pyridines can be achieved at 80°C and a pressure of 5 atm H₂. organic-chemistry.org Bimetallic palladium catalysts have shown high efficiency at 60°C and 70 atm H₂ pressure. researchgate.net Flow chemistry reactors have been particularly effective, allowing for full conversion of various pyridine substrates at temperatures of 60-80°C and pressures of 30-80 bar. thalesnano.com For certain substrates, pressures as high as 80-90 bar were required to achieve full conversion. thalesnano.com Notably, increasing pressure from 30 bar to 80 bar in one case improved the diastereomeric ratio of the product. thalesnano.com

In contrast, other synthetic steps may proceed efficiently under ambient or moderately elevated temperatures. For instance, an optimized Strecker-type condensation required heating at 45–50°C for 12–36 hours to ensure the reaction went to completion. researchgate.net The N-debenzylation of an anilido-ester intermediate via catalytic hydrogenation was optimized at room temperature (approximately 25°C). researchgate.net Similarly, electrocatalytic hydrogenation methods have been developed that allow for the conversion of pyridine to piperidine at ambient temperature and pressure, presenting a significant advantage over traditional thermochemical processes. researchgate.netnih.govacs.org

The optimization of these parameters is often a delicate balance. For some reactions, increasing the temperature to 150°C or decreasing pressure to 5 bar was found to be detrimental to the yield. thalesnano.com

| Reaction Type | Catalyst | Temperature (°C) | Pressure | Outcome | Reference |

|---|---|---|---|---|---|

| Pyridine Hydrogenation | Bimetallic Pd-Ag/Cu | 60 | 70 atm | 99% conversion, 99% selectivity | researchgate.net |

| Pyridine Hydrogenation | 10% Rh/C | 80 | 5 atm | Complete hydrogenation | organic-chemistry.org |

| Pyridine Hydrogenation | Pt/C (Flow Reactor) | 60-80 | 30-80 bar | Full conversion | thalesnano.com |

| Pyridine Hydrogenation | Nickel | 170-200 | High | Piperidine formation | thalesnano.com |

| Strecker-type Condensation | Acetic Acid | 45-50 | Atmospheric | Near quantitative yields | researchgate.net |

| Electrocatalytic Hydrogenation | Rh/C | Ambient | Ambient | Quantitative conversion, 98% yield | nih.govacs.org |

Yield and Purity Enhancement Techniques in Laboratory and Scalable Synthesis

Maximizing yield and ensuring high purity are paramount in both laboratory-scale synthesis and industrial production of this compound and its analogues. chemrevlett.comgoogle.com A variety of techniques are employed, ranging from the optimization of reaction conditions to sophisticated purification methods.

Technological advancements such as flow chemistry and the use of microreactors can significantly improve reaction efficiency and yield by enhancing mass transfer and allowing for precise control over reaction parameters. thalesnano.com This approach is particularly beneficial for hazardous reactions or those requiring high pressure and temperature. thalesnano.com

Purification is a critical step for ensuring the final product meets required standards. Crystallization is a fundamental and widely used method for purifying solid intermediates and final products. chemrevlett.com For instance, piperidone derivatives have been purified by recrystallization from solvents like ethanol (B145695) or solvent mixtures such as benzene-petroleum ether and ethanol-ethyl acetate. chemrevlett.com In some cases, purification involves the formation of an acid salt of the piperidine derivative, which is then recrystallized to remove impurities, followed by basification to retrieve the purified free base. rsc.org This process can significantly reduce impurity levels and increase the final product's purity. rsc.org Chromatographic techniques, such as column chromatography, are also employed to separate complex mixtures and isolate pure compounds, although this can be time-consuming. ajchem-a.comnih.gov For large-scale production, developing methods that yield highly pure products with minimal need for chromatography is a key goal. chemrevlett.comgoogle.com

| Technique | Specific Method | Purpose | Example / Result | Reference |

|---|---|---|---|---|

| Reaction Optimization | Optimized Strecker-type condensation | Yield Enhancement | ~90% yield of anilino-nitrile intermediate | researchgate.net |

| Process Technology | Flow Chemistry / Microreactors | Yield & Safety Enhancement | Full conversion in pyridine hydrogenations | thalesnano.com |

| Purification | Recrystallization | Purity Enhancement | Purification of piperidin-4-one derivatives from ethanol | chemrevlett.com |

| Purification | Salt Formation & Recrystallization | Purity Enhancement | Refining 4-anilinopiperidine analgesics | rsc.org |

| Purification | Column Chromatography | Isolation & Purity | Separation of diastereomeric mixtures | nih.gov |

| Scalable Synthesis Design | Use of commercially available reagents and solvents | Industrial Applicability | Industrial preparation of highly pure optically active piperidones | chemrevlett.comgoogle.com |

Chemical Reactivity and Transformations of Phenyl 4 Oxopiperidine 1 Carboxylate Derivatives

Transformations of the Ketone Moiety at C-4

The carbonyl group at the C-4 position is a key functional handle that undergoes a wide range of transformations characteristic of ketones. These reactions are fundamental for introducing new functional groups and stereocenters into the piperidine (B6355638) core.

The reduction of the C-4 ketone is a common strategy to produce 4-hydroxypiperidine (B117109) and 4-aminopiperidine (B84694) derivatives. The choice of reducing agent dictates the outcome, allowing for selective conversion to either alcohols or amines.

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol using various metal hydride reagents. harvard.edu Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. youtube.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the corresponding 4-hydroxypiperidine derivative. youtube.com The reactivity of these hydrides can be modulated by the solvent and temperature. harvard.edu

Reductive Amination: The ketone can also be converted directly into an amine through reductive amination. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine (or ammonia), which is then reduced in situ. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. This method is highly valuable for synthesizing N-substituted 4-aminopiperidine derivatives.

Table 1: Selected Reagents for Reduction of the C-4 Ketone

| Transformation | Reagent | Product |

|---|---|---|

| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | 4-Hydroxypiperidine Derivative |

| Ketone to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 4-Hydroxypiperidine Derivative |

| Ketone to Amine | Amine/NH₃ + NaBH₃CN | 4-Aminopiperidine Derivative |

| Ketone to Amine | Amine/NH₃ + Catalytic Hydrogenation | 4-Aminopiperidine Derivative |

The electrophilic nature of the carbonyl carbon at C-4 makes it susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgmasterorganicchemistry.com These reactions typically convert the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral intermediate. masterorganicchemistry.comslideshare.net

Grignard Reactions: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful carbon-based nucleophiles that readily add to the C-4 ketone. youtube.commasterorganicchemistry.com This reaction is a cornerstone for creating new C-C bonds and results in the formation of a tertiary alcohol at the C-4 position. The reaction is generally irreversible due to the high basicity of the nucleophile. masterorganicchemistry.com

Aldol (B89426) and Related Additions: The C-4 ketone can participate in aldol addition reactions, reacting with enolates derived from other carbonyl compounds. This process, which can be catalyzed by either acid or base, forms a β-hydroxy ketone, adding a new functionalized side chain to the piperidine ring.

Strecker Reaction: A notable example of nucleophilic addition is the Strecker synthesis of α-amino acids, which can be adapted for piperidone derivatives. In a relevant study, 1-benzylpiperidin-4-one, a closely related substrate, undergoes a Strecker-type condensation with aniline (B41778) and hydrogen cyanide (HCN) to yield an anilino-nitrile. researchgate.net This transformation involves the initial formation of an iminium ion, followed by the nucleophilic addition of cyanide, demonstrating the ketone's reactivity towards the synthesis of complex, multifunctionalized piperidines. researchgate.net

Table 2: Examples of Nucleophilic Addition at C-4

| Reaction Type | Nucleophile | Intermediate/Product Type |

|---|---|---|

| Grignard Addition | R-MgX | Tertiary Alcohol |

| Aldol Addition | Enolate | β-Hydroxy Ketone |

| Strecker Reaction | Amine, Cyanide | α-Amino Nitrile |

Reactivity at the Carbamate (B1207046) Moiety

The N-phenylcarbamate group serves as a protecting group for the piperidine nitrogen, but it also possesses its own distinct reactivity. Transformations at this site typically involve cleavage or modification of the carbamate linkage.

While the term "esterification" most commonly refers to the formation of an ester from a carboxylic acid and an alcohol, in the context of the N-phenylcarbamate moiety, relevant transformations include transesterification or reactions that modify the ester-like carbamate structure. masterorganicchemistry.comchemistrysteps.comnih.gov The phenylcarbamate group is generally stable but can undergo nucleophilic attack under specific conditions. For instance, reaction with other alcohols in the presence of a suitable catalyst can lead to transesterification, replacing the phenoxy group with a different alkoxy group.

More significantly, phenylcarbamates are known to react with nucleophilic amines to form ureas. nih.gov This transformation highlights the carbamate's utility as an activated carbonyl species, where the phenoxy group acts as a leaving group. This reaction provides a pathway to dissymmetric ureas, which are important motifs in medicinal chemistry. nih.gov

The removal of the N-phenoxycarbonyl group is a crucial synthetic step that liberates the piperidine nitrogen for further functionalization. This deprotection, often referred to as a decarboxylative process, is typically achieved under hydrolytic conditions.

The mechanism of cleavage can depend on the reaction conditions. nih.gov Basic hydrolysis, using strong bases like sodium hydroxide (B78521) or potassium hydroxide, proceeds via a BAc2 mechanism, involving nucleophilic attack at the carbonyl carbon. nih.gov This process cleaves the carbamate to yield the free secondary amine (4-oxopiperidine), phenol (B47542), and carbon dioxide (after acidification). The stability of the carbamate in acidic and mildly basic aqueous media allows for selective reactions at other parts of the molecule before its removal. nih.gov The synthetic utility of this process is significant, as the unmasked piperidine nitrogen can subsequently be alkylated, acylated, or used in other coupling reactions to build more complex molecular structures.

Ring Transformations and Rearrangements of the Piperidine Core

While the piperidine ring is a stable saturated heterocycle, its derivatives can be induced to undergo ring transformations or rearrangements under specific conditions. ijnrd.org These reactions can alter the ring size or introduce new structural features. For derivatives of phenyl 4-oxopiperidine-1-carboxylate, such transformations often require initial modification to introduce reactive functionalities.

For example, thermal rearrangements have been observed in related N-arylpiperidine N-oxides, which can be formed by oxidation of the piperidine nitrogen. researchgate.net Although the N-carbamate group must first be removed and replaced, this illustrates a potential pathway for rearrangement of the piperidine scaffold. Such rearrangements can proceed through intramolecular cyclic mechanisms, with the reaction's feasibility often influenced by electronic factors from substituents on the N-aryl group. researchgate.net Other potential transformations could involve fragmentation reactions initiated by transformations at the C-4 position, such as those seen in other cyclic ketone systems, which can lead to ring-opened products. nih.gov These types of rearrangements, while not common for the parent compound, represent synthetic possibilities for elaborating the piperidine core into other heterocyclic systems.

Functionalization of Aromatic and Piperidine Ring Systems

The dual nature of the this compound structure, possessing both an aromatic and a heterocyclic moiety, offers a rich landscape for chemical modification. The reactivity of each ring system can be selectively targeted to introduce a variety of substituents, leading to a wide array of novel derivatives with potential applications in medicinal chemistry and materials science.

Substitution Reactions on the Phenyl Ring

Common electrophilic aromatic substitution reactions that can be envisaged for this scaffold include halogenation, nitration, and Friedel-Crafts reactions. For instance, halogenation can introduce bromine or chlorine atoms onto the phenyl ring, typically in the presence of a Lewis acid catalyst. wikipedia.org Nitration, employing a mixture of nitric and sulfuric acids, can install a nitro group, which can be a precursor for an amino group. Friedel-Crafts reactions, both alkylation and acylation, allow for the formation of new carbon-carbon bonds on the aromatic ring, introducing alkyl or acyl moieties, respectively. wikipedia.orglibretexts.orgchemistrysteps.com However, a significant challenge in Friedel-Crafts reactions is the potential for the Lewis acid catalyst to complex with the carbonyl group of the piperidone or carbamate, which can deactivate the ring or lead to undesired side reactions. princeton.edu

Detailed experimental data on specific substitution reactions on the phenyl ring of this compound is not extensively available in the public domain, highlighting a potential area for future research. The table below summarizes the expected outcomes based on general principles of electrophilic aromatic substitution.

| Reaction | Reagents and Conditions | Expected Major Products | Remarks |

|---|---|---|---|

| Bromination | Br2, FeBr3 | ortho- and para-bromothis compound | The carbamate is an ortho, para-director. A mixture of isomers is expected. |

| Nitration | HNO3, H2SO4 | ortho- and para-nitrophenyl (B135317) 4-oxopiperidine-1-carboxylate | Careful control of temperature is necessary to avoid over-nitration or side reactions. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | ortho- and para-acylthis compound | Stoichiometric amounts of Lewis acid are typically required due to complexation with carbonyl groups. libretexts.org The reaction may be sluggish due to the deactivating effect of the carbonyl group. |

Alkylation and Acylation on the Piperidine Ring

The piperidine ring of this compound offers multiple sites for functionalization, primarily at the nitrogen atom and the α-carbons adjacent to the ketone.

N-Alkylation and N-Acylation: The secondary amine within the piperidine ring, once the phenylcarbamate is cleaved, or in related piperidine precursors, is a nucleophilic center that readily undergoes alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents such as alkyl halides or through reductive amination. sciencemadness.orgresearchgate.net Reductive amination involves the reaction of the piperidone with an aldehyde or ketone in the presence of a reducing agent to form an N-substituted piperidine. N-acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. derpharmachemica.com These reactions are fundamental in the synthesis of a wide range of biologically active molecules, including analogues of fentanyl, where the N-substituent is crucial for pharmacological activity. dtic.mil

α-Alkylation and α-Acylation: The α-carbons to the carbonyl group in the 4-piperidone (B1582916) ring are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile that can react with electrophiles such as alkyl halides in an α-alkylation reaction to form new carbon-carbon bonds. libretexts.orgchemistrysteps.comorganicchemistrytutor.com The choice of base and reaction conditions is critical to control the regioselectivity of the enolate formation in unsymmetrical piperidones. Similarly, α-acylation can be achieved by reacting the enolate with an acylating agent. These reactions provide a route to introduce diverse substituents at the carbon framework of the piperidine ring, further expanding the chemical space of accessible derivatives.

The following table provides examples of alkylation and acylation reactions on piperidine derivatives structurally related to the core of this compound, illustrating the common reagents and conditions employed.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Acylation | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Propionyl chloride, Dichloromethane (B109758) | tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate | Not specified | dtic.mil |

| N-Alkylation (Reductive Amination) | N-BOC-4-piperidinone and Aniline | Sodium triacetoxyborohydride (STAB), Acetic acid, Dichloromethane | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Not specified | dtic.mil |

| α-Alkylation | Enolate of a ketone | Alkyl halide (1° or 2°), Strong base (e.g., LDA) | α-Alkyl ketone | Varies | libretexts.orgchemistrysteps.com |

Phenyl 4 Oxopiperidine 1 Carboxylate As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The reactivity of Phenyl 4-oxopiperidine-1-carboxylate is centered around two main sites: the C4-carbonyl group and the N-phenoxycarbonyl moiety. The ketone allows for a wide array of nucleophilic additions and condensation reactions, while the carbamate (B1207046) provides a stable yet cleavable protecting group. This dual functionality makes it an ideal starting material for constructing more elaborate heterocyclic frameworks.

The 4-oxo functionality of N-protected piperidones is a gateway to a vast number of 4-substituted piperidine (B6355638) derivatives. These reactions allow for the introduction of diverse functional groups and side chains at a key position on the heterocyclic ring. A common and powerful method for this transformation is reductive amination. For instance, the reaction of a similar compound, N-Boc-piperidin-4-one, with 3,4-dichloroaniline (B118046) using a reducing agent like sodium triacetoxyborohydride (B8407120) successfully yields the corresponding 4-amino-piperidine derivative. researchgate.net This process is illustrative of the synthetic pathways available for this compound, where the ketone is converted into a C-N bond, forming the basis for pharmacologically relevant scaffolds.

Another key transformation is the Wittig reaction or Horner-Wadsworth-Emmons olefination, which converts the carbonyl group into a carbon-carbon double bond. This allows for the attachment of various alkylidene substituents. For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized from 4-piperidone (B1582916) precursors as inhibitors of steroid-5α-reductase. nih.gov The ketone can also undergo nucleophilic addition with organometallic reagents, such as Grignard or organolithium reagents, to introduce alkyl, aryl, or other carbon-based substituents at the 4-position, typically yielding tertiary alcohols. These strategies showcase the utility of the 4-oxopiperidine core in building molecular complexity.

Table 1: Representative Reactions for the Synthesis of Substituted Piperidines Note: These examples use analogous N-protected 4-piperidones, illustrating the synthetic potential of this compound.

| Starting Material | Reagents | Product Type | Ref |

|---|

This compound is an excellent precursor for the construction of more rigid and three-dimensionally complex fused and spirocyclic systems. Spirocycles, where two rings share a single atom, are of significant interest in medicinal chemistry. The C4-carbonyl carbon of the piperidone ring is frequently employed as the spiro-center.

A representative synthesis involves the reaction of 1-benzyl piperidin-4-one in a Strecker reaction, followed by condensation with N,N-dimethylformamide dimethyl acetal (B89532) to form a spirocyclic imidazolinone. nih.gov Similarly, spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized by reacting 1-methyl-4-piperidone (B142233) with a lithiated benzhydryl ether, followed by acid-catalyzed cyclization where the piperidone carbon becomes the spiro-atom. nih.gov These methodologies demonstrate how the 4-oxo group can serve as an electrophilic handle to engage in cyclization reactions, forming intricate spiro-fused scaffolds.

Fused systems, where two rings share two atoms, can also be accessed. For example, multi-component reactions like the Petrenko-Kritschenko piperidone synthesis can generate highly substituted piperidones that are precursors to fused bicyclic structures. wikipedia.org Furthermore, cascade reactions involving intramolecular cyclizations can lead to the formation of rings fused to the piperidine core. A practical asymmetric synthesis of a fused imidazopyridine, a potent DPP-4 inhibitor, was developed using a functionalized piperidinone skeleton assembled in a one-pot cascade coupling. nih.gov

Table 2: Examples of Spirocyclic and Fused Systems from 4-Piperidone Precursors

| Precursor | Reaction Type | Resulting System | Ref |

|---|---|---|---|

| 1-Benzyl piperidin-4-one | Strecker reaction / Condensation | Spiro-imidazolinone | nih.gov |

| 1-Methyl-4-piperidone | Nucleophilic addition / Cyclization | Spiro-isobenzofuran | nih.gov |

| Functionalized Piperidinone | Cascade coupling / Cyclization | Fused Imidazopyridine | nih.gov |

Role in the Synthesis of Organic Reagents and Ligands

Beyond its role as a structural core, this compound serves as a precursor for the synthesis of specialized organic reagents and ligands designed for biological targets or chemical catalysis. The piperidine scaffold is a privileged structure for ligands targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

For example, the synthesis of dopaminergic stabilizers, which act as ligands for the dopamine (B1211576) D2 receptor, has been achieved through the modification of 4-phenylpiperidine (B165713) scaffolds. nih.gov These scaffolds are readily accessible from 4-piperidone precursors via nucleophilic addition of a phenyl group followed by further functionalization. The ability to manipulate both the N-substituent and the functionality at the 4-position allows for the fine-tuning of a ligand's affinity, selectivity, and pharmacokinetic properties. The phenoxycarbonyl group in this compound can be removed to liberate the secondary amine, which can then be alkylated or acylated to introduce diverse substituents, a key step in building libraries of potential ligands for drug discovery.

Precursor in Advanced Organic Synthesis Strategies for Diverse Chemical Scaffolds

The structural features of this compound make it an ideal substrate for advanced organic synthesis strategies, such as multi-component reactions (MCRs) and cascade reactions, to rapidly generate molecular diversity. researchgate.net These strategies are highly efficient, combining several bond-forming events in a single operation without isolating intermediates.

The classic Petrenko-Kritschenko piperidone synthesis is a prime example of an MCR that builds the piperidone ring itself from an aldehyde, a β-keto acid derivative, and ammonia (B1221849) or a primary amine. wikipedia.org While this builds the core, existing N-protected 4-piperidones are frequently used in subsequent cascade reactions. For instance, a cascade reaction involving an intramolecular aza-Michael addition has been employed to synthesize substituted piperidones with high diastereoselectivity. researchgate.net Such strategies are crucial for creating complex natural product mimics and libraries of drug-like molecules. beilstein-journals.org

The importance of N-protected 4-piperidones is further underscored by their role as key precursors in the synthesis of complex pharmaceuticals, including fentanyl and its analogues. dtic.mildtic.milincb.orgresearchgate.netfederalregister.gov The synthesis of these potent analgesics often begins with a 4-piperidone derivative, which undergoes a series of transformations to build the final, highly functionalized molecule. This highlights the critical role of precursors like this compound in providing the foundational piperidine scaffold for advanced, multi-step synthetic campaigns.

Advanced Analytical and Spectroscopic Characterization in Research of Phenyl 4 Oxopiperidine 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C, 2D NMR, DEPT) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Phenyl 4-oxopiperidine-1-carboxylate. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments provides a complete picture of the molecule's connectivity and environment of each nucleus.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into two main regions: the aromatic region for the phenyl group protons and the aliphatic region for the piperidine (B6355638) ring protons. The phenyl protons are expected to appear as multiplets in the downfield region (typically δ 7.0-7.5 ppm). The piperidine ring protons, being adjacent to a nitrogen atom and a carbonyl group, exhibit distinct chemical shifts. The protons on the carbons alpha to the nitrogen (C2/C6) are expected around δ 3.8-4.0 ppm, while the protons on the carbons alpha to the ketone (C3/C5) would likely appear further downfield in the aliphatic region, around δ 2.6-2.8 ppm, due to the electron-withdrawing effect of the carbonyl group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ketone is the most deshielded, typically appearing around δ 205-208 ppm. The carbamate (B1207046) carbonyl carbon is also found downfield, but at a lower chemical shift, generally in the range of δ 150-155 ppm. The aromatic carbons of the phenyl group would produce signals between δ 120-151 ppm. The aliphatic carbons of the piperidine ring would be observed in the upfield region, with C2/C6 appearing around δ 40-45 ppm and C3/C5 at a similar or slightly higher shift.

DEPT and 2D NMR: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This is crucial for definitively assigning the methylene (B1212753) carbons of the piperidine ring. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity. A COSY spectrum would show correlations between adjacent protons on the piperidine ring, confirming the coupling network. An HSQC spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of both the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on typical values for similar functional groups.

| Atom Position(s) | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| C2-H / C6-H | ¹H NMR | 3.8 - 4.0 | Triplet (t) | Protons alpha to nitrogen atom. |

| C3-H / C5-H | ¹H NMR | 2.6 - 2.8 | Triplet (t) | Protons alpha to ketone group. |

| Phenyl-H | ¹H NMR | 7.0 - 7.5 | Multiplet (m) | Aromatic protons. |

| C 4 (Ketone C=O) | ¹³C NMR | ~207 | - | Most deshielded carbon. |

| Carbamate C =O | ¹³C NMR | ~152 | - | Carbonyl of the carbamate group. |

| C 1' (Phenyl C-O) | ¹³C NMR | ~151 | - | Aromatic carbon attached to oxygen. |

| C 2'/3'/4' (Phenyl) | ¹³C NMR | 121 - 130 | - | Remaining aromatic carbons. |

| C 2 / C 6 (Piperidine) | ¹³C NMR | ~43 | - | Carbons alpha to nitrogen. |

| C 3 / C 5 (Piperidine) | ¹³C NMR | ~40 | - | Carbons alpha to ketone. |

Infrared (IR) and Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

IR spectroscopy and mass spectrometry are complementary techniques used to identify functional groups and determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound. The most prominent absorption bands would be from the two carbonyl groups. A strong, sharp peak for the ketone C=O stretch is expected around 1715-1725 cm⁻¹. The carbamate C=O stretch typically appears at a higher frequency, around 1730-1740 cm⁻¹, due to the electronic influence of the adjacent oxygen and nitrogen atoms. Other key absorbances include the C-O stretching of the ester group (around 1200-1250 cm⁻¹) and C-N stretching of the carbamate (around 1250-1350 cm⁻¹). Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 219.24 g/mol . Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), characteristic fragmentation occurs. Common fragmentation pathways for phenyl carbamates include the cleavage of the ester bond to produce a phenoxy radical and a piperidine-1-carbonyl cation, or the loss of phenol (B47542) to yield an isocyanate intermediate. Cleavage within the piperidine ring, often alpha to the nitrogen or carbonyl group, is also a common fragmentation pathway for such cyclic structures.

Table 2: Key Expected IR Absorptions and Mass Spec Fragments This table is predictive and based on typical values and fragmentation patterns.

| Technique | Feature | Expected Value / m/z | Functional Group / Fragment Identity |

|---|---|---|---|

| IR Spectroscopy | Ketone C=O Stretch | ~1720 cm⁻¹ | 4-oxo group |

| IR Spectroscopy | Carbamate C=O Stretch | ~1735 cm⁻¹ | Phenyl-O-(C=O)-N |

| IR Spectroscopy | C-O Stretch | ~1220 cm⁻¹ | Phenyl-O bond |

| Mass Spectrometry | Molecular Ion [M+H]⁺ | 220.10 | Protonated this compound |

| Mass Spectrometry | Fragment | 94 | [Phenol]⁺ or related fragment |

| Mass Spectrometry | Fragment | 126 | [M - Phenol]⁺ fragment |

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, Column Chromatography)

Chromatographic methods are indispensable for the purification of the synthesized this compound and for assessing its purity.

Column Chromatography: Following synthesis, crude product mixtures are typically purified using silica (B1680970) gel flash column chromatography. googleapis.com Given the moderate polarity of the target compound due to the ketone and carbamate groups, a mobile phase consisting of a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly employed. googleapis.com A gradient elution, starting with a lower polarity mixture and gradually increasing the concentration of the polar solvent, allows for the effective separation of the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used primarily for purity analysis and can also be used for purification on a smaller scale. For a compound like this compound, both normal-phase and reversed-phase HPLC could be suitable.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol). This mode separates compounds based on their polar interactions with the stationary phase.

Reversed-Phase HPLC: This is the more common mode, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol (B129727)/water). Elution is based on hydrophobicity. The presence of the phenyl group provides significant hydrophobic character, making it well-suited for retention and separation on a C18 column. Purity is assessed by integrating the area of the product peak relative to any impurity peaks, typically with UV detection at a wavelength where the phenyl group absorbs strongly (e.g., 254 nm).

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in a single crystal. While spectroscopic methods infer connectivity, crystallography offers an unambiguous 3D structure, yielding precise bond lengths, bond angles, and torsional angles.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental to investigating the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with accuracy for systems of this size. nih.govresearchgate.net DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov

The electronic reactivity of Phenyl 4-oxopiperidine-1-carboxylate can be described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron and is associated with nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the piperidine (B6355638) ring. In contrast, the LUMO is likely distributed over the carbonyl groups (both the ketone and the carbamate) and the phenyl ring, which act as electron-acceptor sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and chemically reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These parameters provide a more detailed picture of the molecule's stability and reactivity profile. mdpi.com

Table 1: Global Reactivity Descriptors Derived from HOMO/LUMO Energies This table presents theoretical global reactivity descriptors and their significance. The values are illustrative for a molecule of this class and are derived from the fundamental equations shown.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. mdpi.com |

| Electrophilicity Index (ω) | μ² / (2η) | Describes the ability of a species to accept electrons. mdpi.com |

Furthermore, the molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scispace.com For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms and the carbonyl carbons, identifying them as sites for nucleophilic attack.

Conformational Analysis of the Piperidine Ring System

The six-membered piperidine ring is not planar and typically adopts a low-energy chair conformation to minimize angular and torsional strain. However, the presence of the 4-oxo group and the N-phenylcarboxylate substituent significantly influences the conformational landscape of this compound.

The 4-oxo group introduces a planar sp² hybridized carbon, which can cause a slight flattening of the chair conformation compared to a standard piperidine ring. More significant is the influence of the N-phenylcarboxylate group. The nitrogen lone pair can conjugate with the carbonyl group of the carbamate (B1207046), imparting partial double-bond character to the N-C(O) bond. nih.gov This planarity around the nitrogen atom creates a pseudoallylic system, which can introduce steric strain (A1,3 strain) that destabilizes certain chair conformations. ias.ac.in

Computational studies on N-acylpiperidines have shown that this pseudoallylic strain can lead to a preference for twist-boat conformations, which are typically higher in energy for unsubstituted cyclohexanes. nih.gov Therefore, the conformational equilibrium of this compound likely involves both chair and twist-boat forms.

Table 2: Possible Conformations of this compound

| Conformation | Key Structural Features | Expected Relative Stability |

| Chair | The ring adopts a standard chair-like geometry, but may be slightly distorted by the 4-oxo group. The bulky phenylcarboxylate group's orientation is critical. | A stable conformation, but potentially destabilized by A1,3 strain depending on substituent orientation. ias.ac.in |

| Twist-Boat | A non-chair conformation that can alleviate the pseudoallylic strain introduced by the N-acyl group. nih.gov | May be energetically accessible or even preferred over the chair form to minimize steric interactions. nih.gov |

DFT calculations are essential for determining the relative energies of these conformers and the energy barriers for interconversion between them. Such analyses on substituted 4-oxopiperidines and N-acylpiperidines reveal that the energy difference between conformers can be small, often within a few kcal/mol, suggesting that multiple conformations may coexist in equilibrium at room temperature. nih.govresearchgate.net

Mechanistic Studies of Reactions involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states, intermediates, and calculating activation energies. rsc.org For this compound, mechanistic studies would focus on the reactivity of its two primary functional groups: the phenyl carbamate and the 4-oxo-piperidine ring.

Reactions at the Carbamate Group: Aryl carbamates can undergo various reactions, including hydrolysis and nucleophilic substitution. Computational studies on similar phenyl carbamate systems have explored their antioxidant activity through mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net For instance, in radical scavenging reactions, the HAT mechanism from the N-H group (if present on a related structure) or C-H bonds is often found to be the most favorable pathway in non-polar media, while SET mechanisms can become competitive in aqueous solutions. researchgate.net The palladium-catalyzed synthesis of N-aryl carbamates from aryl halides and sodium cyanate (B1221674) in the presence of an alcohol has also been a subject of mechanistic interest, proceeding through a phenyl carbamate intermediate. mit.edu

Reactions at the 4-Oxo Group: The ketone at the C4 position is a primary site for nucleophilic attack. Computational models can be used to study the mechanism of reactions such as reductions, reductive aminations, or Grignard additions. These studies would calculate the energy profile of the reaction pathway, comparing, for example, the favorability of 1,2-addition versus 1,4-addition in related α,β-unsaturated piperidone systems. mdpi.com The calculations can determine the stereoselectivity of such reactions by comparing the activation energies of pathways leading to different stereoisomers.

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry provides a quantitative framework for understanding structure-reactivity relationships. By calculating various electronic and structural descriptors, it is possible to predict how changes in the molecular structure will affect its chemical reactivity. acs.orgresearchgate.net

For this compound, the electronic properties derived from quantum chemical calculations are directly linked to its reactivity. The localization of the LUMO on the carbonyl carbons suggests these are the most electrophilic sites, prone to nucleophilic attack. mdpi.com The MEP map visually confirms this, with positive electrostatic potential in these regions. scispace.com

Introducing substituents on the phenyl ring would systematically alter the molecule's electronic properties. Electron-donating groups (e.g., -OCH₃, -CH₃) would raise the HOMO energy, making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would lower both the HOMO and LUMO energies, making the molecule a better electron acceptor and more reactive towards nucleophiles. acs.org This relationship between electronic structure and reactivity can be quantified and correlated with experimental reaction rates. researchgate.net

Furthermore, computational methods are crucial for developing Quantitative Structure-Activity Relationships (QSAR). nih.gov In QSAR studies, various calculated descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges, molecular shape descriptors) for a series of related compounds are correlated with their experimentally measured biological activity or chemical reactivity using statistical models. nih.gov For a series of this compound analogs, a QSAR model could predict their activity, thereby guiding the design of new compounds with enhanced properties. nih.govresearchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-protected 4-piperidones is crucial for their application in drug discovery and development. Future research is increasingly focused on creating novel synthetic methodologies that are not only efficient but also environmentally sustainable.

Key areas of development include:

Catalytic Hydrogenation of Pyridine (B92270) Derivatives: A common route to the piperidine (B6355638) core involves the hydrogenation of corresponding pyridine precursors. nih.gov Research is aimed at developing more efficient and selective catalysts that can operate under milder conditions (lower pressure and temperature), reducing energy consumption. This includes exploring non-precious metal catalysts to enhance sustainability.

Intramolecular Cyclization Cascades: Modern synthetic strategies are moving towards cascade reactions where multiple bonds are formed in a single operation. Future work will likely focus on developing novel intramolecular cyclization methods, such as aza-Heck cyclizations or radical-mediated cyclizations, to construct the piperidine ring with high stereocontrol. nih.gov

Bio-catalytic Methods: The use of enzymes to perform key synthetic steps offers a highly sustainable alternative to traditional chemical methods. Research into engineered enzymes for asymmetric reduction of pyridine precursors or for the cyclization of linear amine precursors could provide direct access to chiral piperidone derivatives.

A comparison of general synthetic approaches is outlined below:

| Synthetic Route | Precursors | Key Features | Challenges |

| Pyridine Hydrogenation | Substituted Pyridines | Well-established, suitable for large scale. | Often requires harsh conditions (high pressure/temperature) and expensive catalysts (e.g., Rh, Ru). nih.gov |

| Dieckmann Condensation | Acyclic Diester Amines | Good for forming the core ring structure. | Requires strong base, may have limited substrate scope. |

| Intramolecular Reductive Amination | Linear Amino-aldehydes or ketones | Can create the ring and install substituents simultaneously. | Control of chemoselectivity and by-product formation. nih.gov |

Exploration of Undiscovered Reactivity Pathways and Stereocontrol

The 4-oxo group is a versatile chemical handle for a multitude of transformations. While reactions like reductive amination are well-established, future research aims to uncover new reactivity patterns and achieve superior stereocontrol.

Asymmetric Transformations: A major challenge is the control of stereochemistry, particularly for producing enantiomerically pure pharmaceutical intermediates. google.com Future efforts will concentrate on the development of novel chiral catalysts—both metal-based and organocatalysts—for the asymmetric reduction of the ketone, asymmetric alkylation at the C3/C5 positions, or stereoselective additions to the carbonyl group.

Novel C-H Functionalization: Direct functionalization of the C-H bonds adjacent to the carbonyl group or the nitrogen atom represents a highly atom-economical approach to diversification. Developing regioselective and stereoselective C-H activation methods for the piperidone core is a significant area for future exploration.

Photoredox Catalysis: Light-mediated reactions offer unique reactivity pathways that are often inaccessible through thermal methods. The application of photoredox catalysis to Phenyl 4-oxopiperidine-1-carboxylate could enable novel coupling reactions or the generation of radical intermediates for downstream functionalization under mild conditions.

The following table summarizes key transformations and stereocontrol strategies:

| Transformation | Reagents/Catalysts | Objective/Advantage | Reference |

| Enantioselective Cyanidation | Chiral Copper(II) catalyst | Access to chiral aminonitriles, which are precursors to anticancer drugs. | nih.gov |

| Aza-Heck Cyclization | Palladium catalyst with chiral P-O ligand | Redox-neutral conditions, high enantioselectivity for forming the piperidine ring. | nih.gov |

| Reductive Amination | Phenylsilane with Iron complex | Efficient cascade for cyclization and reduction of linear amino acids. | nih.gov |

Advanced Applications in Complex Molecule Assembly and Diversification

This compound and its analogues are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules. nih.gov They are key intermediates in the synthesis of a wide range of pharmaceuticals.

Scaffold for Opioid Analgesics: The N-protected 4-oxopiperidine core is fundamental to the synthesis of fentanyl and its analogues. researchgate.netun.org The ketone is typically converted via a Strecker-type reaction or reductive amination to install the 4-anilino group, a critical pharmacophore for mu-opioid receptor activity. researchgate.netnih.gov

Building Block for Enzyme Inhibitors: This scaffold is used in the synthesis of various enzyme inhibitors, such as those for dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type-2 diabetes. beilstein-journals.org

Diversity-Oriented Synthesis (DOS): The reactivity of the ketone allows for its use in DOS campaigns to rapidly generate libraries of diverse piperidine-containing small molecules. These libraries are then screened for a wide range of biological activities, accelerating the discovery of new therapeutic agents.

| Target Molecule Class | Key Synthetic Transformation | Therapeutic Area | Reference |

| Fentanyl Analogues | Reductive amination with aniline (B41778) | Analgesia | researchgate.netun.org |

| DPP-4 Inhibitors (e.g., Alogliptin analogues) | Condensation with other heterocyclic intermediates | Anti-diabetic | beilstein-journals.org |

| Monoamine Reuptake Inhibitors | Derivatization to form phenyl-alkyl-amides | CNS disorders, Depression | google.com |

| General Bioactive Molecules | Serves as a versatile benzoylpiperidine fragment | Anti-cancer, Neuroprotective, etc. | nih.gov |

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

To meet the demands of modern drug discovery, the synthesis of intermediates like this compound is being integrated with advanced technologies like flow chemistry and automated synthesis.

Flow Chemistry for Enhanced Safety and Scalability: Many reactions used to synthesize or functionalize piperidones are highly exothermic or use hazardous reagents. Flow chemistry offers superior control over reaction parameters like temperature and mixing, improving safety and reproducibility. researchgate.net This technology facilitates seamless scaling from laboratory research to industrial production without extensive re-optimization. nih.gov

Automated Synthesis for Accelerated Discovery: Automated platforms that utilize pre-packed reagent cartridges can perform multi-step synthetic sequences with minimal manual intervention. chimia.ch For example, the reductive amination of this compound can be fully automated, allowing chemists to rapidly synthesize a large library of analogues for structure-activity relationship (SAR) studies. These systems also significantly reduce solvent and reagent waste, contributing to more sustainable research. chimia.ch

High-Throughput Experimentation (HTE): Miniaturized and automated systems enable the rapid screening of reaction conditions (catalysts, solvents, temperatures) on a nanoscale. nih.gov This HTE approach can dramatically accelerate the optimization of new synthetic routes and reactivity pathways for the piperidone core, leading to faster discovery of novel compounds. nih.gov

| Technology | Advantages for this compound Chemistry | Key Outcomes | Reference |

| Continuous Flow Chemistry | Precise control of reaction conditions, improved heat/mass transfer, enhanced safety. | Higher yields, better purity, easier scalability, access to difficult chemistries. | researchgate.netnih.gov |

| Automated Cartridge-Based Synthesis | Reduced manual labor, standardized protocols, rapid library synthesis. | Increased research efficiency, faster SAR exploration, up to 90% less waste. | chimia.ch |